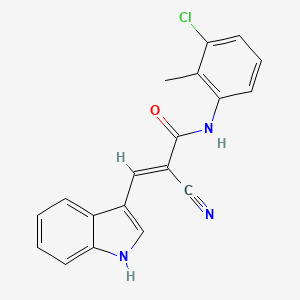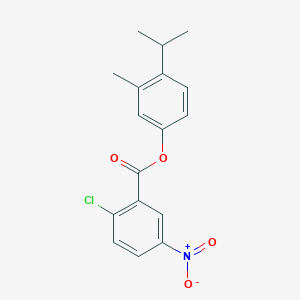
(3-Methyl-4-propan-2-ylphenyl) 2-chloro-5-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-4-propan-2-ylphenyl) 2-chloro-5-nitrobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate ester functional group, which is formed by the esterification of benzoic acid with an alcohol. The compound’s structure includes a 3-methyl-4-propan-2-ylphenyl group attached to a 2-chloro-5-nitrobenzoate moiety. This unique combination of functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-propan-2-ylphenyl) 2-chloro-5-nitrobenzoate typically involves the esterification of 2-chloro-5-nitrobenzoic acid with 3-methyl-4-propan-2-ylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(3-Methyl-4-propan-2-ylphenyl) 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the benzoate moiety can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of (3-Methyl-4-propan-2-ylphenyl) 2-chloro-5-aminobenzoate.
Ester Hydrolysis: Formation of 2-chloro-5-nitrobenzoic acid and 3-methyl-4-propan-2-ylphenol.
科学研究应用
(3-Methyl-4-propan-2-ylphenyl) 2-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (3-Methyl-4-propan-2-ylphenyl) 2-chloro-5-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to antimicrobial effects. The ester moiety may also play a role in facilitating cellular uptake and distribution of the compound.
相似化合物的比较
Similar Compounds
(3-Methyl-4-propan-2-ylphenyl) 2-chloro-5-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
(3-Methyl-4-propan-2-ylphenyl) 2-chloro-5-hydroxybenzoate: Similar structure but with a hydroxy group instead of a nitro group.
(3-Methyl-4-propan-2-ylphenyl) 2-chloro-5-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of both a nitro group and a chloro group in (3-Methyl-4-propan-2-ylphenyl) 2-chloro-5-nitrobenzoate imparts unique chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution, making the compound versatile in various chemical transformations and applications.
属性
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 2-chloro-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-10(2)14-6-5-13(8-11(14)3)23-17(20)15-9-12(19(21)22)4-7-16(15)18/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIKJGODBRIDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(piperidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B5769647.png)
![1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluorophenyl]propan-1-one](/img/structure/B5769664.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B5769667.png)
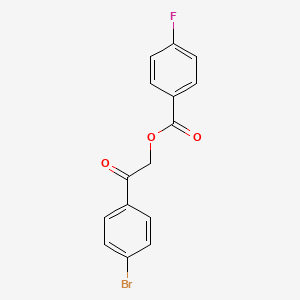
![2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5769670.png)
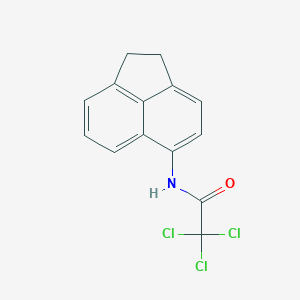
![2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-propoxyphenyl)methylideneamino]acetamide](/img/structure/B5769678.png)
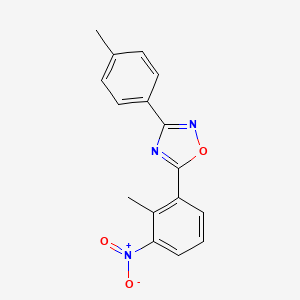
![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)
![N-[(2-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B5769696.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5769710.png)
![N'-[(4-chlorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine](/img/structure/B5769718.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5769721.png)
